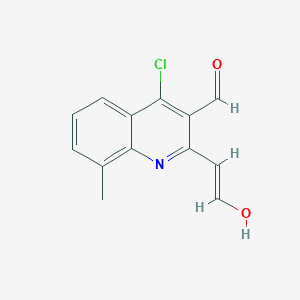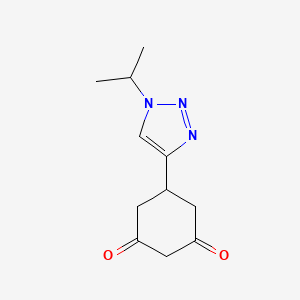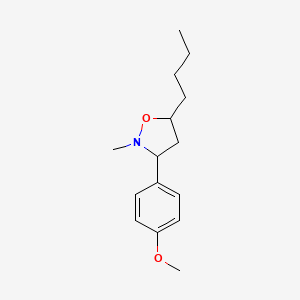
5-Butyl-3-(4-methoxyphenyl)-2-methyl-1,2-oxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-butyl-3-(4-methoxyphenyl)-2-methylisoxazolidine is a chemical compound belonging to the isoxazolidine family. Isoxazolidines are five-membered heterocyclic compounds containing an oxygen and nitrogen atom in the ring. This specific compound features a butyl group, a methoxyphenyl group, and a methyl group attached to the isoxazolidine ring, making it a unique and interesting molecule for various chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-3-(4-methoxyphenyl)-2-methylisoxazolidine typically involves the cycloaddition of nitrile oxides with alkenes. One common method is the reaction of 4-methoxybenzohydroxamic acid with butyl acrylate in the presence of a base, such as triethylamine, to generate the nitrile oxide intermediate. This intermediate then undergoes a 1,3-dipolar cycloaddition with 2-methyl-2-butene to form the desired isoxazolidine product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as copper or palladium nanoparticles supported on alumina can be employed to improve the efficiency of the cycloaddition reactions .
Analyse Des Réactions Chimiques
Types of Reactions
5-butyl-3-(4-methoxyphenyl)-2-methylisoxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazolidinones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the isoxazolidine ring to an amine.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide can introduce halogen atoms into the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products Formed
Oxidation: Oxazolidinones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
5-butyl-3-(4-methoxyphenyl)-2-methylisoxazolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in cycloaddition reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-butyl-3-(4-methoxyphenyl)-2-methylisoxazolidine involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the functional groups present. Its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to inhibition or activation of specific pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-butyl-3-phenyl-2-methylisoxazolidine
- 5-butyl-3-(4-hydroxyphenyl)-2-methylisoxazolidine
- 5-butyl-3-(4-chlorophenyl)-2-methylisoxazolidine
Uniqueness
5-butyl-3-(4-methoxyphenyl)-2-methylisoxazolidine is unique due to the presence of the methoxy group on the aromatic ring, which can influence its reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s effectiveness in various applications .
Propriétés
Numéro CAS |
88337-83-1 |
|---|---|
Formule moléculaire |
C15H23NO2 |
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
5-butyl-3-(4-methoxyphenyl)-2-methyl-1,2-oxazolidine |
InChI |
InChI=1S/C15H23NO2/c1-4-5-6-14-11-15(16(2)18-14)12-7-9-13(17-3)10-8-12/h7-10,14-15H,4-6,11H2,1-3H3 |
Clé InChI |
MGTBPALGPYDIPU-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CC(N(O1)C)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


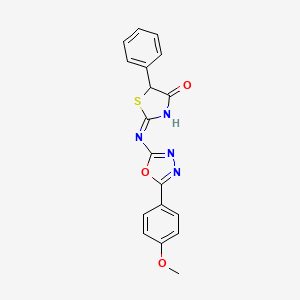




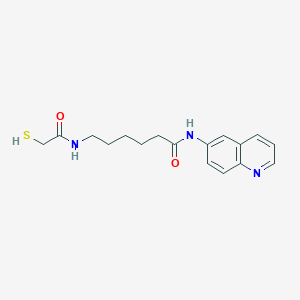
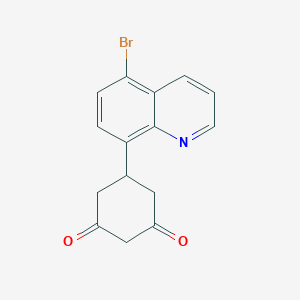
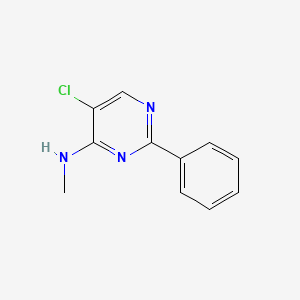
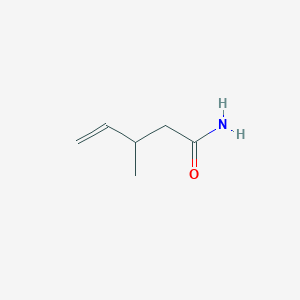


![2-{[6-Bromo-2-(dimethylamino)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12909245.png)
